Hexyl hexanoate

Vue d'ensemble

Description

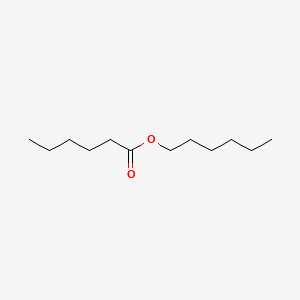

Hexyl hexanoate, also known as hexyl caproate, is an ester formed from hexanoic acid and hexanol. It is a colorless liquid with a fruity odor, commonly found in various fruits and used in flavorings and fragrances. Its molecular formula is C({12})H({24})O(_{2}), and it has a molecular weight of 200.32 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyl hexanoate can be synthesized through the esterification of hexanoic acid with hexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is: [ \text{Hexanoic acid} + \text{Hexanol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of hexanoic acid derived from biomass fermentation. A commercial catalyst, such as 5 wt% rhenium on gamma-alumina, is used to promote the esterification reaction, achieving significant yields .

Analyse Des Réactions Chimiques

Types of Reactions: Hexyl hexanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and hexanol.

Oxidation: this compound can be oxidized to produce hexanoic acid and other oxidation products.

Reduction: Reduction reactions are less common but can convert this compound into hexanol and other reduced forms.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Hydrolysis: Hexanoic acid and hexanol.

Oxidation: Hexanoic acid and other oxidized derivatives.

Reduction: Hexanol and other reduced forms.

Applications De Recherche Scientifique

Table 1: Synthesis Conditions for Hexyl Hexanoate

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| 5% Re/C | 220 | 115 | 51 |

| 10% Pd/C | 573 | 20 | 69.8 |

Applications in Biofuels

This compound has been identified as a promising candidate for biofuel applications. Studies indicate that blends of diesel fuel with this compound can enhance combustion quality and reduce harmful emissions such as carbon monoxide and soot.

Case Study: Diesel Engine Performance

A recent study evaluated the performance of diesel engines using blends containing up to 20% this compound. The findings demonstrated significant reductions in emissions without compromising engine performance, suggesting that this compound could serve as an effective bio-additive.

Fragrance and Flavor Industry

Due to its fruity scent, this compound is widely used in the fragrance industry. It is often included in perfumes and scented products to impart a fresh aroma. Safety assessments indicate that it poses minimal toxicity risks when used within recommended concentrations.

Table 2: Safety Assessment Results

| Parameter | Result |

|---|---|

| Genotoxicity | Non-mutagenic |

| Reproductive toxicity | No significant effects |

| Local respiratory toxicity | Low risk |

Material Science Applications

This compound has been explored for its potential as a biodegradable plasticizer in polymer formulations. Research indicates that incorporating this compound can enhance the flexibility and processability of biodegradable polymers without significantly affecting their mechanical properties.

Table 3: Mechanical Properties of Biodegradable Polymers with this compound

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PLA with this compound | 45 | 300 |

| PHA without Additive | 50 | 150 |

Biodegradation Studies

Recent biodegradation research has indicated that this compound can be broken down by microbial action, making it suitable for applications in environmentally friendly materials. This property is particularly beneficial in medical applications where biodegradable materials are preferred.

Case Study: Biodegradable Stents

A study on biodegradable stents made from polymers containing this compound showed promising results in terms of biocompatibility and degradation rates, suggesting potential for use in medical devices.

Mécanisme D'action

Hexyl hexanoate is similar to other esters like ethyl hexanoate, butyl hexanoate, and hexyl butyrate. These compounds share similar fruity odors and are used in flavorings and fragrances. this compound is unique due to its specific combination of hexanoic acid and hexanol, which gives it distinct olfactory properties and chemical behavior .

Comparaison Avec Des Composés Similaires

- Ethyl hexanoate

- Butyl hexanoate

- Hexyl butyrate

- Methyl hexanoate

Hexyl hexanoate stands out for its specific applications in bio-additives and its unique synthesis from biomass fermentation.

Activité Biologique

Hexyl hexanoate, a fatty acid ester derived from hexanoic acid and 1-hexanol, is recognized for its applications in food flavoring and fragrance industries. However, its biological activity has garnered attention in various scientific studies, revealing insights into its safety, toxicity, and ecological impact.

This compound (CAS No. 6378-65-0) exhibits a pleasant fruity aroma, making it a popular choice in the fragrance industry. It can be synthesized through the esterification of hexanoic acid with 1-hexanol, often facilitated by acid catalysts under controlled conditions. Recent studies have highlighted efficient synthesis methods that ensure high yields while minimizing environmental impact .

Genotoxicity and Mutagenicity

Research indicates that this compound is not expected to exhibit genotoxic properties. A read-across approach using hexyl isobutyrate as a comparative compound showed no mutagenic effects in bacterial reverse mutation assays (Ames test), where no significant increase in revertant colonies was observed at various concentrations . Furthermore, clastogenic activity was assessed using human peripheral blood lymphocytes, yielding negative results for micronucleus induction .

Skin Sensitization

This compound has been evaluated for skin sensitization potential. Studies using the dermal sensitization threshold (DST) indicated that exposure levels are below the threshold for non-reactive materials (900 μg/cm²), suggesting a low risk for skin sensitization reactions . In human maximization tests, no sensitization was reported, reinforcing its safety profile in topical applications .

Biodegradation and Environmental Impact

This compound is not persistent or bioaccumulative in the environment. Studies have demonstrated its biodegradability, indicating that it can be effectively broken down by microbial action under appropriate conditions. This characteristic is essential for minimizing ecological footprints associated with its use in consumer products .

Insect Behavior Studies

Recent research has explored the biological activity of this compound in ecological contexts, particularly its role in insect chemical communication. In studies involving Mictis fuscipes (a species of stink bug), this compound was identified as a significant component of defensive secretions that elicited strong electrophysiological responses from fire ants (Solenopsis invicta). The compound demonstrated repellent properties, indicating its potential use in pest management strategies .

Summary of Research Findings

Propriétés

IUPAC Name |

hexyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDCLPBOMHPFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047552 | |

| Record name | Hexyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow oily liquid with a herbaceous odour | |

| Record name | Hexanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

245.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | Hexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.863(20°) | |

| Record name | Hexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6378-65-0 | |

| Record name | Hexyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6FE1QMW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can hexyl hexanoate be produced from renewable resources?

A1: Yes. Research demonstrates that this compound can be synthesized via the hydrogenation of hexanoic acid, a carboxylic acid obtainable from the fermentation of various biomass sources, including grape pomace [, ].

Q2: What type of catalyst is effective for synthesizing this compound?

A2: Several catalysts have shown promise in this compound synthesis:

- Supported Ga2(SO4)3: SnO2-kaolin supported Ga2(SO4)3 effectively catalyzes the esterification of n-hexanol and n-hexanoic acid to produce this compound [].

- Potassium Bisulfate (KHSO4): KHSO4 acts as an efficient catalyst for this compound synthesis, achieving high yields and demonstrating reusability [].

- Cerium Sulfate on Silica Gel: This catalyst system enables the efficient synthesis of this compound, offering advantages in terms of cost-effectiveness and ease of use [].

- Sodium Bisulfate (NaHSO4): Similar to KHSO4, NaHSO4 is a viable catalyst for this reaction, exhibiting efficiency and reusability [].

- Rhenium-based catalysts: Commercial rhenium catalysts like Re2O7 and 5 wt% Re/C, particularly when combined with niobium phosphate as an acid co-catalyst, can tune the selectivity towards this compound production during hexanoic acid hydrogenation [].

Q3: What factors can influence the yield of this compound during synthesis?

A3: Key factors impacting the yield include:

- Catalyst type and dosage: The choice and amount of catalyst directly influence reaction rate and yield [, , ].

- Reaction time and temperature: Sufficient reaction time and optimal temperature are crucial for maximizing conversion [].

- Molar ratio of reactants: The ratio of n-hexanol to n-hexanoic acid impacts the reaction equilibrium and thus the yield [].

- Water removal: Utilizing water entrainers like benzene and optimizing their dosage can shift the equilibrium towards ester formation, enhancing the yield [].

Q4: What are the potential applications of this compound?

A4: this compound exhibits potential in several areas:

- Diesel Bio-Blendstock: Research suggests that this compound, alone or in mixtures with 1-hexanol, can be blended with diesel fuel, significantly reducing soot and carbon monoxide emissions without compromising engine performance [, ].

- Flavor and Fragrance Industry: this compound contributes to the characteristic aroma profiles of various fruits, including apples [, , ], bananas [], pears [], strawberries [], and passion fruits [, ]. This makes it a valuable ingredient in the food and beverage industry for flavoring.

Q5: How does this compound contribute to the aroma of fruits?

A5: this compound belongs to a class of organic compounds called esters, known for their fruity and sweet aromas. Its presence in the volatile profile of various fruits, often alongside other esters, aldehydes, and terpenes, contributes to their complex and characteristic scents.

Q6: How do storage conditions impact this compound levels in fruits?

A6: Research on 'Gala' apples indicates that while different irrigation and nitrogen fertilization regimes have a limited effect on the volatile profile, storage conditions significantly alter the volatile composition []. The use of controlled atmosphere storage, particularly with 1-methylcyclopropene (1-MCP), can impact the relative abundance of various volatile compounds, including this compound, ultimately influencing the perceived aroma of stored apples.

Q7: Can this compound act as an attractant for insects?

A7: Yes, studies have shown that:

- Codling Moths (Cydia pomonella): this compound, along with other compounds like butyl hexanoate and (E,E)-α-farnesene, acts as a kairomone, attracting codling moths to ripe apples and pears [].

- Ladybird Beetles (Hippodamia variegata): The odorant-binding protein HvarOBP5 in ladybirds binds strongly to this compound, suggesting its role in the perception of prey and habitat plant volatiles. This binding elicits electroantennography (EAG) responses and attracts ladybirds to the compound, highlighting its ecological role in insect-plant interactions [].

Q8: What are the implications of understanding the role of this compound in insect attraction?

A8: This knowledge can contribute to developing targeted pest management strategies:

- Monitoring: Pheromone traps baited with this compound can monitor pest populations, enabling timely interventions [].

Q9: What is the molecular formula and weight of this compound?

A9: * Molecular Formula: C12H24O2* Molecular Weight: 200.32 g/mol

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Common methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for the identification and quantification of this compound in complex mixtures [, , , , , , , , , , , , ].

- Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS and involves the extraction of volatile compounds from the headspace above a sample, improving the sensitivity and selectivity of the analysis [, , , , ].

- Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with a human assessor or a detector that can sense odors, allowing for the identification of aroma-active compounds, including this compound, in complex mixtures like fruit extracts [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.